molecular formula C22H34N2O2S B14472868 N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 71942-26-2

N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B14472868
CAS No.: 71942-26-2
M. Wt: 390.6 g/mol
InChI Key: FLJDRQOHDLANFE-UHFFFAOYSA-N
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Description

N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C22H34N2O2S. It is part of the naphthalene sulfonamide family, known for their fluorescent properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted naphthalene derivatives .

Scientific Research Applications

N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and label proteins, nucleic acids, and other biomolecules. This interaction is often mediated by the sulfonamide group, which forms stable adducts with primary and secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its decyl group, which enhances its hydrophobicity and allows it to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in studying membrane proteins and other hydrophobic biomolecules .

Properties

CAS No.

71942-26-2

Molecular Formula

C22H34N2O2S

Molecular Weight

390.6 g/mol

IUPAC Name

N-decyl-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C22H34N2O2S/c1-4-5-6-7-8-9-10-11-18-23-27(25,26)22-17-13-14-19-20(22)15-12-16-21(19)24(2)3/h12-17,23H,4-11,18H2,1-3H3

InChI Key

FLJDRQOHDLANFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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